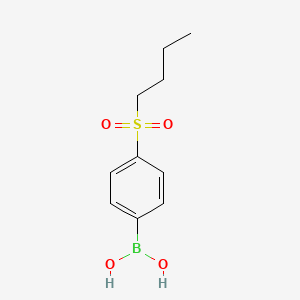

4-(Butylsulfonyl)phenylboronic acid

Description

Properties

IUPAC Name |

(4-butylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBYIKCBEZABIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675228 | |

| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-02-4 | |

| Record name | B-[4-(Butylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butane-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4-(Butylsulfonyl)phenylboronic acid

An In-depth Technical Guide on the Physicochemical Properties of 4-(Butylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a versatile building block in medicinal chemistry and materials science. This document details its chemical and physical characteristics, experimental protocols for property determination, and its application in common synthetic methodologies.

Core Physicochemical Properties

This compound is a bifunctional organic compound containing both a boronic acid moiety and a sulfonyl group. These functional groups impart specific properties that are crucial for its application in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonyl group significantly influences the Lewis acidity of the boronic acid.

General Properties

A summary of the key identifying and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1217501-02-4 | [1] |

| Molecular Formula | C₁₀H₁₅BO₄S | [1] |

| Molecular Weight | 242.10 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥96% | [1] |

Calculated and Predicted Properties

| Property | This compound | 4-(Methylsulfonyl)phenylboronic acid | 4-(Ethylsulfonyl)phenylboronic acid | Phenylboronic acid |

| pKa | ~7.1 (estimated based on analogs) | 7.22 ± 0.10 (Predicted)[3] | N/A | 8.83[4] |

| Melting Point (°C) | N/A | 289-293[5][6] | N/A | 216[4] |

| logP | N/A | N/A | -0.84 | N/A |

| Topological Polar Surface Area (TPSA) | N/A | N/A | 74.6 Ų[7] | N/A |

| Hydrogen Bond Acceptors | N/A | N/A | 4[7] | N/A |

| Hydrogen Bond Donors | N/A | N/A | 2[7] | N/A |

| Rotatable Bonds | N/A | N/A | 3[7] | N/A |

Solubility Profile

Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented. However, based on its structure and the properties of related compounds, a qualitative solubility profile can be inferred. The presence of the polar sulfonyl group and the boronic acid moiety suggests good solubility in polar organic solvents.[8] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents but has low solubility in nonpolar hydrocarbon solvents.[8][9]

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The compound can act as a hydrogen bond donor and acceptor. |

| Polar Aprotic (e.g., DMF, DMSO, THF) | High | The polarity of the solvent can solvate the polar functional groups. |

| Nonpolar (e.g., Hexanes, Toluene) | Low | The overall polarity of the molecule is too high for effective solvation in nonpolar media. |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties and for the successful application of this compound in synthesis.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of an arylboronic acid can be determined by monitoring the change in its UV absorbance as a function of pH. The introduction of electron-withdrawing groups like the sulfonyl group is known to lower the pKa of phenylboronic acid, making it a stronger Lewis acid.[10]

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3.6 to 13.5).

-

Sample Preparation for Measurement: In a 96-well UV-transparent microtiter plate, add a small aliquot of the boronic acid stock solution to each well containing the buffer solutions of varying pH.

-

Spectrophotometric Measurement: Measure the UV-Vis absorption spectrum (e.g., 200-400 nm) for each well using a plate reader.

-

Data Analysis: Normalize the obtained spectra. Plot the difference between the maximal and minimal spectral absorbances against the pH. The pKa is determined by fitting the resulting sigmoidal curve using a four-parameter logistic fit.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura reaction for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic electronic materials.[12]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

-

Anhydrous solvent (e.g., Toluene, Dioxane, 5-10 mL)

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine the aryl halide, this compound, and the base.

-

Catalyst Addition: Add the palladium catalyst and any additional ligands if required.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.

Caption: A standard laboratory workflow for a Suzuki-Miyaura cross-coupling experiment.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(METHYLSULFONYL)PHENYLBORONIC ACID | 149104-88-1 [m.chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 6. 4-(Methanesulfonyl)phenylboronic acid = 95.0 149104-88-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

4-(Butylsulfonyl)phenylboronic acid molecular weight and formula

An In-depth Technical Guide on 4-(Butylsulfonyl)phenylboronic Acid

For researchers, scientists, and professionals in drug development, precise and accessible data on chemical compounds is paramount. This guide provides core information on this compound, a compound of interest in various research and development applications.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C10H15BO4S |

| Molecular Weight | 242.1 g/mol |

Table 1: Key molecular data for this compound.[1]

Structural and Relational Overview

To visualize the relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight, the following diagram is provided.

Figure 1: Relationship between compound name, formula, and molecular weight.

References

1H NMR and 13C NMR spectra of 4-(Butylsulfonyl)phenylboronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Butylsulfonyl)phenylboronic acid

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a predicted spectroscopic profile based on data from analogous compounds, including 4-(methylsulfonyl)phenylboronic acid and other arylboronic acids. Additionally, a comprehensive experimental protocol for the acquisition of NMR spectra for this class of compounds is provided.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -B(OH)₂) | 7.9 - 8.1 | Doublet | ~8.0 |

| Ar-H (ortho to -SO₂Bu) | 7.8 - 8.0 | Doublet | ~8.0 |

| -SO₂-CH₂ -CH₂-CH₂-CH₃ | 3.1 - 3.3 | Triplet | ~7.5 |

| -SO₂-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 | Sextet | ~7.5 |

| -SO₂-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | ~7.5 |

| -SO₂-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet | ~7.4 |

| -B(OH )₂ | 8.2 - 8.4 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -B(OH)₂ | ~130 - 135 (broad) |

| C -SO₂Bu | ~140 - 145 |

| Ar-C H (ortho to -B(OH)₂) | ~135 - 137 |

| Ar-C H (ortho to -SO₂Bu) | ~127 - 129 |

| -SO₂-C H₂-CH₂-CH₂-CH₃ | ~56 - 58 |

| -SO₂-CH₂-C H₂-CH₂-CH₃ | ~24 - 26 |

| -SO₂-CH₂-CH₂-C H₂-CH₃ | ~21 - 23 |

| -SO₂-CH₂-CH₂-CH₂-C H₃ | ~13 - 14 |

Note: The chemical shift of the carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.

Experimental Protocols for NMR Spectroscopy

Obtaining high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form oligomeric anhydrides (boroxines). The following protocol is recommended for the preparation and analysis of this compound.

2.1. Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it typically disrupts the formation of boroxines and provides good solubility. Alternatively, deuterated methanol (CD₃OD) can be used.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Purity : Ensure the arylboronic acid is of high purity. Commercially available arylboronic acids may contain boroxines, which can complicate spectral interpretation. Recrystallization from water or an appropriate organic solvent may be necessary to favor the monomeric boronic acid form.

2.2. NMR Instrument Parameters

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR Acquisition :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 0-16 ppm.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width : 0-220 ppm.

-

Number of Scans : 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

-

Referencing : The chemical shifts should be referenced to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR analysis of this compound.

Caption: A logical workflow for the synthesis and NMR analysis of this compound.

This guide provides a foundational understanding of the NMR characteristics of this compound for researchers in drug development and related scientific fields. The provided protocols and predicted data serve as a valuable resource for the characterization and quality control of this important chemical entity.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(Butylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Butylsulfonyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the presence of both a boronic acid moiety and a sulfonyl group.[1] Accurate characterization of this compound is crucial for ensuring reaction efficiency, reproducibility, and the purity of final products in drug development and materials science.[2] Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound. This guide provides a comprehensive overview of its mass spectrometric behavior, including ionization techniques, fragmentation patterns, and detailed experimental protocols.

Physicochemical Properties and Purity

The purity of this compound can vary between suppliers. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques for purity assessment.[2]

| Compound Name | CAS Number | Supplier | Purity (%) |

| This compound | 1217501-02-4 | Fluorochem | 95.0 |

| This compound | 1217501-02-4 | Unnamed Supplier | min 96 |

| This compound | 1217501-02-4 | ZHENGZHOU JIUYI | 99 |

This data is based on publicly available information from suppliers and may vary.[2]

Mass Spectrometric Analysis: Key Considerations

The analysis of boronic acids by mass spectrometry can present challenges due to their tendency to form cyclic trimers (boroxines), which can complicate spectral interpretation. The choice of ionization technique and analytical conditions is critical for obtaining high-quality data.

Ionization Techniques

Several ionization methods can be employed for the analysis of this compound. The choice depends on the desired information (e.g., molecular weight confirmation vs. structural elucidation) and the sample matrix.

-

Electrospray Ionization (ESI): A soft ionization technique well-suited for LC-MS analysis.[3] It typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode with minimal fragmentation.[4] For boronic acids, negative ion mode is often preferred.[5]

-

Atmospheric Pressure Chemical Ionization (APCI): Another LC-MS compatible technique that is suitable for less polar compounds compared to ESI.[6]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique primarily used for non-volatile and large molecules. Derivatization with a suitable matrix like 2,5-dihydroxybenzoic acid (DHB) can enhance the analysis of boronic acids.[7]

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing detailed structural information.[4] This method is typically used with gas chromatography (GC-MS) and may require derivatization of the boronic acid to increase its volatility.[8]

Predicted Mass Spectrometric Parameters and Fragmentation

Due to the limited availability of direct experimental mass spectra for this compound, the following parameters are predicted based on its structure and established principles for analogous compounds.

| Parameter | Predicted Value/Information |

| Molecular Formula | C10H15BO4S |

| Molecular Weight | 258.10 g/mol |

| Monoisotopic Mass | 258.0730 g/mol |

| Predicted [M-H]⁻ (m/z) | 257.0658 |

| Predicted [M+H]⁺ (m/z) | 259.0802 |

| Major Fragmentation Pathways | Loss of the butyl group, loss of SO2, cleavage of the C-S bond. |

The fragmentation of this compound is influenced by both the sulfonyl and boronic acid functional groups. In positive ion mode ESI-MS/MS, key fragmentation pathways are expected to involve the sulfonyl moiety. The mass spectra of alkanesulfonyl compounds often show loss of the alkyl group and subsequent loss of SO2.[9]

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound

This protocol is adapted from established methods for the analysis of phenylboronic acids and their derivatives.[5]

1. Instrumentation:

-

A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

Scan Mode: Full scan for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantification.

4. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.[2]

Conclusion

The mass spectrometric analysis of this compound is a critical component of quality control and reaction monitoring in its various applications. While challenges such as boroxine formation exist, a well-optimized LC-MS/MS method using electrospray ionization provides a robust and sensitive approach for its characterization and quantification. The predicted fragmentation patterns, centered around the sulfonyl and boronic acid moieties, offer a basis for structural confirmation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols to effectively analyze this important synthetic building block.

References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. as.uky.edu [as.uky.edu]

- 5. sciex.com [sciex.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Butylsulfonyl)phenylboronic Acid: Commercial Availability, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(butylsulfonyl)phenylboronic acid, a valuable building block in contemporary chemical synthesis. This document details its commercial availability, typical purity specifications, and key applications, with a focus on its use in palladium-catalyzed cross-coupling reactions. Experimental protocols for its synthesis and utilization in Suzuki-Miyaura coupling are also provided to support researchers in their laboratory work.

Commercial Availability and Purity

This compound (CAS No. 1217501-02-4) is commercially available from a range of specialized chemical suppliers. The compound is typically supplied as a solid and is noted for its utility as a building block, particularly in the synthesis of protein degraders. Purity levels are generally high, ensuring its suitability for sensitive synthetic applications. A summary of representative commercial sources and their stated purity is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current information on availability and pricing.

Table 1: Commercial Availability and Purity of this compound

| Supplier | CAS Number | Stated Purity/Grade | Molecular Formula | Molecular Weight ( g/mol ) |

| Aladdin Scientific | 1217501-02-4 | min 96% | C₁₀H₁₅BO₄S | 242.1 |

| United States Biological | 1217501-02-4 | Highly Purified | C₁₀H₁₅BO₄S | 242.1[1] |

| Ambeed | 1217501-02-4 | 96% | Not Specified | Not Specified[2] |

| SynQuest Laboratories | 1217501-02-4 | Not Specified | C₁₀H₁₅BO₄S | 242.1[3] |

| Apollo Scientific | 1217501-02-4 | Not Specified | Not Specified | Not Specified[4] |

| BLD Pharm | 1217501-02-4 | Not Specified | Not Specified | Not Specified[5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, adapted from established procedures for structurally related compounds.[6] The general synthetic pathway involves the formation of a thioether, followed by oxidation to the sulfone, and subsequent conversion of a bromo-precursor to the boronic acid via a lithium-halogen exchange reaction.

Step 1: Synthesis of (4-Bromophenyl)(butyl)sulfane

-

In a round-bottom flask, dissolve 4-bromothiophenol in a suitable solvent such as methanol.

-

Add a base, for example, sodium methoxide solution (0.5 M in methanol), to the stirred solution at room temperature.

-

To the resulting thiolate solution, add 1-bromobutane dropwise.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (4-bromophenyl)(butyl)sulfane, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-Bromo-4-(butylsulfonyl)benzene

-

Dissolve the (4-bromophenyl)(butyl)sulfane obtained in the previous step in a suitable solvent like dichloromethane.

-

Cool the solution in an ice-water bath.

-

Slowly add an oxidizing agent, such as 3-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents), portion-wise while maintaining the temperature.

-

Stir the reaction mixture in the ice-water bath for a few hours.

-

Quench the reaction by adding a solution of a reducing agent, such as sodium thiosulfate, or a basic solution like 1 M NaOH.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 1-bromo-4-(butylsulfonyl)benzene.

Step 3: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-bromo-4-(butylsulfonyl)benzene in a dry, anhydrous solvent mixture, such as tetrahydrofuran (THF) and toluene.

-

Cool the solution to -78 °C using a dry ice-acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium species, add triisopropyl borate dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The following is a general protocol that can be optimized for specific substrates.

Materials:

-

This compound (1.2-1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add the anhydrous and deoxygenated solvent via syringe.

-

Stir the reaction mixture at an elevated temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Purity Analysis

The purity of this compound is critical for its successful application in synthesis. A combination of analytical techniques can be employed for its characterization and purity determination.

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method is suitable for assessing the purity of this compound.

-

A typical mobile phase system could consist of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile.

-

A gradient elution can be used to separate the main compound from potential impurities.

-

Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

-

The ¹H NMR spectrum should show characteristic signals for the aromatic protons and the protons of the butyl group.

-

Quantitative NMR (qNMR) can be used to determine the exact purity by integrating the signals of the analyte against a certified internal standard of known concentration.

Common Impurities:

-

Boric Acid (B(OH)₃): A common byproduct of boronic acid synthesis and degradation.

-

Starting Materials: Residual 1-bromo-4-(butylsulfonyl)benzene or other precursors.

-

Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. The presence of boroxines can sometimes affect reactivity in coupling reactions.

References

- 1. usbio.net [usbio.net]

- 2. butylsulfonyl| Ambeed [ambeed.com]

- 3. CAS 1217501-02-4 | 6663-1-0N | MDL MFCD12546549 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Sulfones Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 5. 1217501-02-4|(4-(Butylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 4-(Butylsulfonyl)phenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Butylsulfonyl)phenylboronic acid is a synthetic organoboron compound with significant, yet largely unexplored, potential in medicinal chemistry. As a derivative of phenylboronic acid, it belongs to a class of compounds recognized for their utility as building blocks in organic synthesis and their inherent biological activities. The presence of both a boronic acid moiety and a butylsulfonyl group suggests a range of potential applications, from the development of targeted enzyme inhibitors to the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the core potential applications of this compound, drawing parallels from structurally related compounds and the broader class of arylboronic acids. It includes hypothesized mechanisms of action, potential therapeutic targets, and detailed, exemplary protocols for the synthesis and biological evaluation of this promising compound.

Introduction: The Promise of Arylboronic Acids in Drug Discovery

Boron-containing compounds, particularly boronic acids, have emerged from a period of relative obscurity in medicinal chemistry to become a "privileged" structural motif in modern drug design.[1] This resurgence is largely attributed to the success of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[1] The unique chemical properties of the boronic acid group, including its ability to form reversible covalent bonds with diols and the active site residues of certain enzymes like serine proteases, make it a valuable pharmacophore.[2]

The general structure of an arylboronic acid allows for extensive synthetic modification, enabling the fine-tuning of its physicochemical and pharmacokinetic properties. The introduction of a sulfonyl group, as seen in this compound, can significantly influence the compound's electronic properties. The electron-withdrawing nature of the sulfonyl group can enhance the acidity of the boronic acid, potentially leading to stronger interactions with biological targets.[3]

Core Potential Applications in Medicinal Chemistry

Based on the known biological activities of arylboronic acids and compounds containing sulfonyl groups, this compound is a promising candidate for investigation in several key therapeutic areas.

Anticancer Activity: Targeting the Proteasome

The ubiquitin-proteasome pathway is a critical regulator of intracellular protein degradation and plays a significant role in the growth and survival of cancer cells.[4] Boronic acid-containing compounds, most notably the dipeptidyl boronic acid bortezomib, are potent inhibitors of the proteasome.[1] The boronic acid moiety forms a stable, reversible complex with the N-terminal threonine residue in the catalytic site of the proteasome, leading to the inhibition of its proteolytic activity.[1] This disruption of protein homeostasis can induce apoptosis in cancer cells.

It is hypothesized that this compound and its derivatives could act as inhibitors of the proteasome. The sulfonyl group may contribute to the binding affinity and selectivity for the proteasome's active site.

Anti-inflammatory Activity: Modulation of Serine Proteases and Inflammatory Pathways

Serine proteases are a large family of enzymes that play crucial roles in inflammation, coagulation, and immunity. Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[2] Dysregulation of serine protease activity is implicated in various inflammatory diseases.

Furthermore, structurally similar compounds containing an aryl sulfoxide moiety have been shown to suppress the production of pro-inflammatory mediators.[3] It is plausible that this compound could exhibit anti-inflammatory effects by inhibiting key serine proteases involved in inflammatory cascades or by modulating signaling pathways such as NF-κB and MAPK.

Versatile Building Block in Organic Synthesis

Beyond its potential intrinsic biological activity, this compound is a valuable building block for the synthesis of more complex molecules through reactions like the Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl structures, which are common motifs in pharmaceuticals. The butylsulfonyl group can influence the electronic and steric properties of the resulting molecules, potentially leading to novel compounds with improved pharmacological profiles.

Data Presentation

| Target | Compound | Assay Type | IC50 / Ki (nM) | Reference |

| Proteasome (20S) | Dipeptidyl boronic acid | Enzyme Inhibition | 5 - 20 | |

| Chymotrypsin | Peptidyl boronic acid | Enzyme Inhibition | 10 - 100 | |

| HIV-1 Protease | 4-Sulfonylphenylboronic acid derivative | Enzyme Inhibition | 0.5 (Ki) | [1] |

Experimental Protocols

The following are detailed, exemplary protocols for the synthesis and evaluation of the potential biological activities of this compound. Researchers should adapt these protocols based on their specific experimental setup and objectives.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of other sulfonylphenylboronic acids.

Materials:

-

4-Bromophenylboronic acid

-

Butanethiol

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Toluene)

-

Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Thiolation: To a solution of 4-bromophenylboronic acid in toluene, add butanethiol, a palladium catalyst, and a base. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Isolation of Intermediate: After cooling, the reaction mixture is worked up using standard aqueous extraction procedures. The crude product, 4-(butylthio)phenylboronic acid, is purified by column chromatography.

-

Oxidation: The purified 4-(butylthio)phenylboronic acid is dissolved in a suitable solvent like DCM. An oxidizing agent (e.g., m-CPBA or Oxone®) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Final Work-up and Purification: The reaction is quenched, and the product is extracted. The final product, this compound, is purified by recrystallization or column chromatography.

In Vitro Proteasome Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

This compound

-

Positive control inhibitor (e.g., Bortezomib)

-

96-well black microplates

-

Fluorimeter

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of the test compound or positive control to the assay buffer.

-

Add the 20S proteasome to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals using a fluorimeter (Excitation/Emission wavelengths appropriate for AMC).

-

Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To demonstrate the utility of this compound as a building block in the synthesis of a biaryl compound.

Materials:

-

This compound

-

Aryl halide (e.g., 1-bromo-4-methoxybenzene)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., aqueous Na2CO3)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a reaction flask under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, and the solvent.

-

Add the aqueous base solution.

-

Heat the reaction mixture to reflux until the starting materials are consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Conclusion

While direct experimental data for this compound remains limited in publicly accessible literature, the foundational knowledge of arylboronic acids and sulfonyl-containing compounds in medicinal chemistry strongly suggests its potential as a valuable scaffold for drug discovery. Its predicted roles as an anticancer and anti-inflammatory agent, primarily through the inhibition of proteasomes and serine proteases, warrant further investigation. Moreover, its utility as a synthetic building block in Suzuki-Miyaura coupling reactions opens avenues for the creation of diverse and novel molecular entities. The experimental protocols provided in this guide offer a starting point for researchers to unlock the therapeutic potential of this promising, yet under-explored, compound. The continued exploration of such unique chemical structures is essential for the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-(Butylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful, palladium-catalyzed transformation is distinguished by its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. These attributes have cemented its role as a vital tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the use of 4-(Butylsulfonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The butylsulfonyl group is a strong electron-withdrawing moiety, which can influence the reactivity of the boronic acid and necessitate carefully optimized reaction conditions. The resulting biaryl sulfones are of significant interest in medicinal chemistry and drug discovery, as the sulfone group can act as a hydrogen bond acceptor and modulate the physicochemical properties of molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the boronic acid (R-B(OH)₂) forms a boronate species, which then transfers its organic group (R) to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The electron-withdrawing nature of the butylsulfonyl group on the phenylboronic acid can render the transmetalation step more challenging. Therefore, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Data Presentation: Palladium Catalyst Performance

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids, with a focus on systems relevant to the electronically-deficient this compound. While specific data for this exact substrate is limited in publicly available literature, the data presented for structurally and electronically similar compounds provide a strong basis for reaction optimization.

Table 1: Catalyst Systems for the Coupling of Aryl Bromides with Phenylboronic Acids Bearing Electron-Withdrawing Groups

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Bromide | Yield (%) |

| 1 | Pd(PPh₃)₄ (2 mol%) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 4-Bromoanisole | 85-95 |

| 2 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | 4-Bromotoluene | 90-98 |

| 3 | Pd(dppf)Cl₂ (3 mol%) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 1-Bromo-4-nitrobenzene | 85-95 |

| 4 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ | Dioxane | 100 | 24 | 2-Bromopyridine | 75-85 |

Data compiled from analogous reactions and general knowledge of Suzuki-Miyaura couplings.

Table 2: Coupling of 2-Nitrophenylboronic Acid with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ (3) | Water/Acetonitrile | 120 (MW) | 20 | 92 |

| 2 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | DME/H₂O | 85 | 120 | 88 |

| 3 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (3) | Dioxane | 110 | 180 | 85 |

This table provides data for an electronically analogous system to this compound, highlighting suitable conditions for electron-deficient boronic acids.[1]

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Deionized Water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

-

Add toluene and deionized water (typically in a 4:1 to 10:1 v/v ratio).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand

For less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates, a more active catalyst system employing a biarylphosphine ligand such as SPhos or XPhos is recommended.

Materials:

-

This compound (1.5 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-Dioxane or Toluene

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under a strictly inert atmosphere, add the palladium precursor, SPhos, and potassium phosphate to a dry Schlenk tube.

-

Add the aryl halide and this compound.

-

Add anhydrous, degassed solvent (1,4-dioxane or toluene).

-

Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction for completion by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Diagram 2: General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Suzuki Reactions with 4-(Butylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving 4-(butylsulfonyl)phenylboronic acid. Due to the electron-withdrawing nature of the butylsulfonyl group, careful consideration of reaction parameters is crucial for achieving high yields and minimizing side reactions. This document outlines recommended starting conditions, detailed experimental protocols, and the underlying chemical principles to facilitate successful synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. This compound is a valuable building block in medicinal chemistry, allowing for the introduction of the butylsulfonyl moiety, which can influence the physicochemical and pharmacological properties of a molecule. The electron-withdrawing sulfonyl group can present challenges in the Suzuki-Miyaura reaction, impacting the rate of transmetalation. Therefore, the judicious selection of a suitable base and solvent system is critical for reaction success.

Base and Solvent Selection: A Comparative Overview

The choice of base and solvent significantly impacts the outcome of the Suzuki reaction with this compound. The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle. The solvent influences the solubility of the reactants and catalyst, and can also play a role in the reaction mechanism.

While specific quantitative data for this compound is limited in publicly available literature, data from the closely related 4-(butylsulfinyl)phenylboronic acid and general principles for electron-deficient boronic acids provide a strong foundation for reaction optimization. The following tables summarize recommended starting conditions based on this information.

Table 1: Recommended Base and Solvent Combinations for Suzuki Reactions with this compound

| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Expected Yield | Notes |

| 1 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 85-95% | A standard and often effective condition for a wide range of aryl halides.[1] |

| 2 | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | High | Particularly effective for challenging substrates, including aryl chlorides.[1] |

| 3 | Cs₂CO₃ (2.0-3.0) | Dioxane or DMF | 80-110 | High | A stronger base that can accelerate sluggish reactions.[2] |

| 4 | Na₂CO₃ (2.0) | Toluene/H₂O or DME/H₂O | 80-100 | Good to High | A cost-effective and commonly used base.[3] |

Table 2: Influence of Solvent on Reaction Performance

| Solvent | Polarity | Boiling Point (°C) | Typical Reaction Temperature (°C) | Comments |

| Toluene | Non-polar | 111 | 80-110 | Commonly used, often in a biphasic mixture with water. |

| 1,4-Dioxane | Polar aprotic | 101 | 80-100 | Good for dissolving a wide range of reactants and catalysts. |

| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | 80-120 | High boiling point allows for higher reaction temperatures if needed. |

| Tetrahydrofuran (THF) | Polar aprotic | 66 | 60-66 (reflux) | Lower boiling point, may require longer reaction times. |

| 2-Propanol | Polar protic | 82 | 80 | Can be used in some cases, often in combination with other solvents. |

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate in Toluene/Water

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides.[1]

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.

-

Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

-

Add toluene and deionized water (4:1 v/v) to the flask.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Protocol 2: Procedure for Challenging Substrates using Potassium Phosphate in Dioxane

This protocol is recommended for less reactive aryl halides, such as aryl chlorides, or when Protocol 1 gives low yields.[1]

Materials:

-

This compound (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

-

Add the aryl chloride and this compound.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the Celite pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash chromatography.

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows described in these application notes.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: Logical relationship for base and solvent selection in the Suzuki reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Sulfones Using 4-(Butylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl sulfones are a prominent structural motif in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The sulfone group acts as a key pharmacophore, influencing the molecule's polarity, metabolic stability, and ability to form hydrogen bonds.[1] The synthesis of these compounds is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of the crucial carbon-carbon bond in biaryl structures.[2][3] This document provides detailed application notes and protocols for the use of 4-(butylsulfonyl)phenylboronic acid as a key building block in the palladium-catalyzed synthesis of biaryl sulfones. This boronic acid derivative allows for the direct incorporation of the butylsulfonylphenyl moiety, streamlining the synthesis of target molecules.

Core Applications

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various aryl halides (Br, I, Cl) and pseudohalides (OTf) to furnish the corresponding biaryl sulfones.[4] This reaction is characterized by its high functional group tolerance, generally good yields, and mild reaction conditions.[3] The butylsulfonyl group is a stable, electron-withdrawing moiety that can enhance the biological activity and pharmacokinetic properties of the final compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of biaryl sulfones via the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (Aryl-X, where X = Br, I, OTf; 1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos; 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0 - 3.0 equivalents)

-

Anhydrous and deoxygenated solvent (e.g., Toluene, Dioxane, DMF, DME)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[5]

-

Catalyst Addition: Under a counter-flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.[5]

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times. Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL).[5]

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).[5]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[5]

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are representative conditions and should be optimized for specific substrates.

| Parameter | Typical Conditions | Notes |

| Aryl Halide | Aryl-Br, Aryl-I, Aryl-OTf | Aryl chlorides may necessitate more active catalyst systems.[5] |

| Boronic Acid | 1.2 - 1.5 equivalents | An excess is often employed to drive the reaction to completion.[5] |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | The choice of catalyst is dependent on the reactivity of the coupling partners. |

| Catalyst Loading | 1 - 5 mol% | Lower loadings may be achievable with highly active catalysts.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly influence the reaction outcome.[5] |

| Solvent | Toluene, Dioxane, DMF, DME | The solvent should be anhydrous and deoxygenated.[5] |

| Temperature | 80 - 110 °C | The optimal temperature is contingent on the substrates and catalyst system.[5] |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS.[5] |

| Yield | Variable (typically 70-95%) | Highly dependent on the specific substrates and optimized conditions. |

Visualizations

Caption: Experimental workflow for the synthesis of biaryl sulfones.

References

Application Notes and Protocols: 4-(Butylsulfonyl)phenylboronic acid as a Versatile Building Block for PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as its pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of 4-(Butylsulfonyl)phenylboronic acid as a rigid building block in the synthesis of PROTAC linkers. The incorporation of a phenylsulfonyl moiety into the linker can offer several advantages in drug design, including enhanced metabolic stability, improved solubility, and the ability to form hydrogen bond interactions.[1][2][3] The phenylboronic acid functional group serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the efficient assembly of diverse PROTAC libraries.

Properties of this compound

| Property | Value |

| Molecular Formula | C10H15BO4S |

| Molecular Weight | 242.10 g/mol |

| CAS Number | 1217501-02-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Rationale for Use in PROTAC Linkers

The 4-(butylsulfonyl)phenyl group offers a rigid scaffold that can help to pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation.[4][5][6] This can lead to improved degradation efficiency and selectivity. The sulfonyl group is a polar, metabolically stable functional group that can act as a hydrogen bond acceptor, potentially enhancing interactions with the POI or E3 ligase.[1][2] Furthermore, modifying the polarity of the linker can influence the overall physicochemical properties of the PROTAC, such as cell permeability and solubility.

Experimental Protocols

Synthesis of a PROTAC Linker Intermediate using this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a halogenated warhead or E3 ligase ligand precursor. The sulfonyl group is electron-withdrawing, which can affect the reactivity of the boronic acid; therefore, conditions may need to be optimized for specific substrates.

Materials:

-

This compound

-

Halogenated coupling partner (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.2 equivalents), the halogenated coupling partner (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%) and the anhydrous solvent.

-

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Data (Hypothetical):

The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various aryl bromides to illustrate expected outcomes. Actual yields will vary depending on the specific substrates and reaction conditions.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 110 | 16 | 78 |

PROTAC Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC incorporating a 4-(butylsulfonyl)phenyl linker.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(Butylsulfonyl)phenylboronic Acid with Heteroaryl Bromides

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 4-(butylsulfonyl)phenylboronic acid with a variety of heteroaryl bromides. The presence of the electron-withdrawing butylsulfonyl group on the boronic acid presents unique considerations for reaction optimization, which are addressed herein.

Application Notes:

This compound is a valuable building block for introducing a sulfonyl-substituted phenyl group into target molecules. The sulfonyl moiety can act as a hydrogen bond acceptor and influence the physicochemical properties of the final compound, such as solubility and metabolic stability.

Challenges in Coupling Electron-Deficient Boronic Acids:

The Suzuki-Miyaura coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the coupling partners can significantly influence the reaction kinetics. Electron-deficient boronic acids, such as this compound, often exhibit slower rates of transmetalation, which can lead to lower yields and the need for more forcing reaction conditions.[1] To overcome this challenge, the careful selection of the catalyst, ligand, base, and solvent is crucial.

Catalyst and Ligand Selection:

For the coupling of electron-deficient boronic acids, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (Buchwald-type ligands) often provide superior results.

-

Pd(OAc)₂ / SPhos or XPhos: These systems are highly active for a broad range of substrates, including electron-deficient and sterically hindered partners.[1]

-

Pd₂(dba)₃ / XPhos: This combination is also excellent for challenging substrates.[1]

-

Pd(PPh₃)₄: A readily available and well-understood catalyst, though it may require higher temperatures and catalyst loadings for less reactive substrates.[1]

-

PdCl₂(dppf): This air-stable complex is effective for a range of couplings but may be less active than Buchwald-type systems for this specific application.[1]

Choice of Base and Solvent:

The choice of base is critical for activating the boronic acid. Inorganic bases are commonly employed.

-

Potassium Carbonate (K₂CO₃): A widely used and effective base.

-

Cesium Carbonate (Cs₂CO₃): Often used for challenging couplings as it is more soluble and can promote higher reaction rates.

-

Potassium Phosphate (K₃PO₄): A strong base that is particularly effective in many Suzuki couplings.[1]

The solvent system should be capable of dissolving the reagents and be compatible with the chosen catalyst and base. Anhydrous and deoxygenated solvents are recommended to prevent catalyst deactivation and protodeboronation of the boronic acid.

-

Toluene/Water or Dioxane/Water: Biphasic solvent systems are common and often effective.

-

Anhydrous Dioxane, Toluene, or DMF: These are also frequently used, particularly with stronger bases like K₃PO₄.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various heteroaryl bromides. These conditions are based on established protocols for similar electron-deficient boronic acids and heteroaryl coupling partners. Optimization may be required for specific substrates.

| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85-95 |

| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |

| 3 | 4-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Dioxane | 100 | 12 | 80-90 |

| 4 | 2-Bromothiophene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 110 | 16 | 70-80 |

| 5 | 3-Bromothiophene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 88-98 |

| 6 | 5-Bromoindole (N-protected) | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Dioxane | 100 | 14 | 75-85 |

| 7 | 3-Bromoquinoline | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | 65-75 |

| 8 | 6-Bromoisoquinoline | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

This protocol is a robust starting point for the coupling of this compound with a range of heteroaryl bromides.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), the palladium catalyst, and the ligand under an inert atmosphere.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent (5-10 mL) via syringe.

-

Degassing: If not performed in a glovebox, degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

References

Application Notes and Protocols for the Purification of Suzuki Coupling Products from 4-(Butylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 4-(butylsulfonyl)phenylboronic acid. The presence of the butylsulfonyl group can influence the polarity and crystallization properties of the target molecule, necessitating specific purification strategies.

Introduction

The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, widely employed in the pharmaceutical industry for the creation of complex biaryl structures.[1] this compound is a valuable building block that introduces a sulfone moiety, a common functional group in many pharmacologically active compounds. Proper purification of the resulting products is critical to remove unreacted starting materials, catalyst residues, and reaction byproducts, ensuring the purity and quality required for subsequent applications.

Potential Impurities

Several impurities can arise from the Suzuki-Miyaura coupling reaction. Understanding these potential byproducts is crucial for developing an effective purification strategy. Common impurities include:

-

Homocoupling Products: Dimerization of the boronic acid or the aryl halide.[2]

-

Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

-

Protodeboronation Product: Cleavage of the C-B bond of the boronic acid, resulting in butylsulfonylbenzene.

-

Catalyst Residues: Palladium complexes and ligands (or their degradation products).[3]

-

Byproducts from Base: Reaction of the base with other components in the mixture.[2]

Experimental Protocols

A generalized two-step purification process involving an initial aqueous workup followed by column chromatography or crystallization is typically effective.

Aqueous Workup Protocol

This initial step aims to remove the bulk of inorganic salts, the base, and water-soluble impurities.

Materials:

-

Crude reaction mixture

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool the reaction mixture to room temperature.

-

If the reaction was performed in a water-miscible solvent (e.g., dioxane, DMF), dilute the mixture with an organic solvent like ethyl acetate.[4]

-

Transfer the mixture to a separatory funnel and wash with deionized water.

-

Separate the organic layer and wash it sequentially with a 5% sodium carbonate solution (2 x 10 mL) and brine (2 x 10 mL).[5]

-

Dry the collected organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[4][6]

Purification by Column Chromatography

Column chromatography is a highly effective method for separating the desired product from closely related impurities based on polarity differences.

Materials:

-

Crude product from workup

-

Silica gel (for column chromatography)

-

Eluent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol)

-

Chromatography column and accessories

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 hexanes/ethyl acetate).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Adsorb the dissolved product onto a small amount of silica gel to create a dry load.

-

Carefully add the dry-loaded sample to the top of the packed column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). The progress of the separation should be monitored by TLC.[4]

-